4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide
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Overview
Description
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S2 and a molecular weight of 328.20 g/mol . This compound is characterized by the presence of bromine, sulfonyl, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper(I) Iodide: Used in substitution reactions to introduce new functional groups onto the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with various functional groups, while substitution reactions can yield derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of para-aminobenzoic acid (PABA) . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their growth inhibition or death.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(methylsulfonyl)benzene-1-sulfonamide: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is unique due to its specific combination of bromine, sulfonyl, and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H10BrNO4S2 |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-bromo-3-ethylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14) |
InChI Key |
IIOMVMRSXBAUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.